![molecular formula C18H15N3O2S B3879222 2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3879222.png)
2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied in detail. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its high purity, low toxicity, and potential applications in anti-inflammatory and anti-tumor research. However, limitations include the need for further studies to determine its optimal dosage and potential side effects.
Future Directions
For research on 2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide include exploring its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its optimal dosage and potential side effects in humans. Finally, research on its potential use as a fluorescent probe for imaging studies could lead to new applications in the field of biomedical research.
Scientific Research Applications
2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. Additionally, it has been studied for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-methoxy-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-15-10-6-5-9-14(15)17(22)19-18-21-20-16(24-18)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNAUGNBKRUNSZ-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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